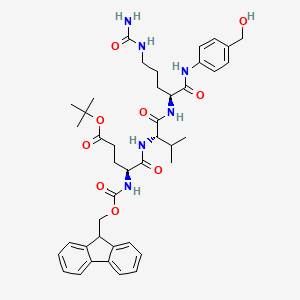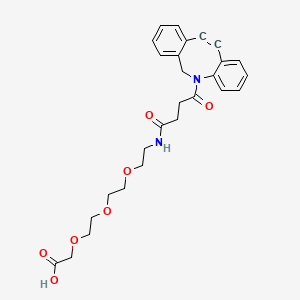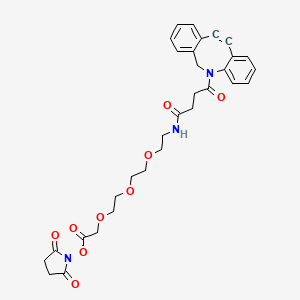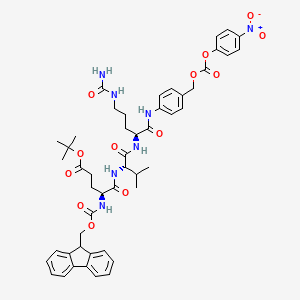
Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP: is a synthetic peptide compound that combines several functional groups and protective groups. The compound is primarily used in the field of peptide synthesis and drug delivery systems. The presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, tert-butyloxycarbonyl (Boc) group, and p-nitrophenyl (PNP) ester makes it a versatile building block for creating complex peptide structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP typically involves solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The process begins with the attachment of the C-terminal amino acid to a resin. The Fmoc group is used to protect the N-terminal amino group, while the Boc group protects the side chain of the glutamic acid residue. The synthesis proceeds through a series of coupling and deprotection steps, with each amino acid being added sequentially.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, such as temperature, solvent, and reagent concentrations. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group is removed using a base such as piperidine, while the Boc group is removed using an acid such as trifluoroacetic acid (TFA).
Coupling Reactions: The peptide bonds are formed using coupling reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or N,N’-diisopropylcarbodiimide (DIC).
Substitution Reactions: The p-nitrophenyl ester can undergo nucleophilic substitution reactions with amines to form amide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for Boc removal.
Coupling: HBTU or DIC in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Substitution: Amines in the presence of a base.
Major Products:
Deprotected Peptides: Removal of Fmoc and Boc groups yields the free peptide.
Coupled Peptides: Formation of peptide bonds between amino acids.
Substituted Products: Formation of amide bonds with the p-nitrophenyl ester.
Scientific Research Applications
Chemistry: Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP is used as a building block in the synthesis of complex peptides and proteins. Its protective groups allow for selective deprotection and coupling reactions, facilitating the creation of intricate peptide structures.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can be incorporated into peptides that mimic natural substrates or inhibitors.
Medicine: The compound is used in the development of peptide-based drugs and drug delivery systems. Its ability to form stable peptide bonds and undergo selective deprotection makes it ideal for creating prodrugs and targeted therapies.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of therapeutic peptides. Its versatility and stability make it a valuable tool for drug development and production.
Mechanism of Action
The mechanism of action of Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP is primarily related to its role in peptide synthesis. The Fmoc group protects the N-terminal amino group, preventing unwanted reactions during peptide elongation. The Boc group protects the side chain of the glutamic acid residue, allowing for selective deprotection and coupling. The p-nitrophenyl ester acts as an activated ester, facilitating nucleophilic substitution reactions with amines to form amide bonds.
Comparison with Similar Compounds
Fmoc-Glu-(Boc)-Val-Cit-PAB: Similar structure but lacks the p-nitrophenyl ester.
Fmoc-Glu-Val-Cit-PAB-PNP: Similar structure but lacks the Boc group.
Fmoc-Glu-(Boc)-Val-Cit-PAB: Similar structure but lacks both the p-nitrophenyl ester and the Boc group.
Uniqueness: Fmoc-Glu-(Boc)-Val-Cit-PAB-PNP is unique due to the combination of protective groups and the activated ester. This combination allows for selective deprotection and coupling reactions, making it a versatile building block for peptide synthesis. The presence of the p-nitrophenyl ester also facilitates the formation of amide bonds, which is crucial for creating complex peptide structures.
Properties
IUPAC Name |
tert-butyl (4S)-5-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[(4-nitrophenoxy)carbonyloxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H57N7O13/c1-29(2)42(55-44(59)40(24-25-41(57)69-49(3,4)5)54-47(62)66-28-38-36-13-8-6-11-34(36)35-12-7-9-14-37(35)38)45(60)53-39(15-10-26-51-46(50)61)43(58)52-31-18-16-30(17-19-31)27-67-48(63)68-33-22-20-32(21-23-33)56(64)65/h6-9,11-14,16-23,29,38-40,42H,10,15,24-28H2,1-5H3,(H,52,58)(H,53,60)(H,54,62)(H,55,59)(H3,50,51,61)/t39-,40-,42-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVCVTKFTVOYBD-LIHJDWACSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CCC(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)OC(C)(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H57N7O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
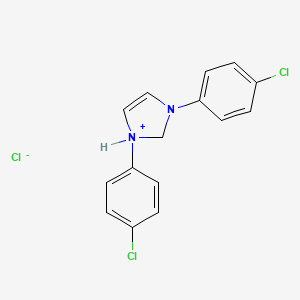
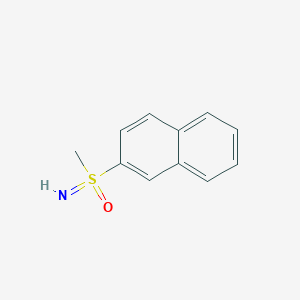
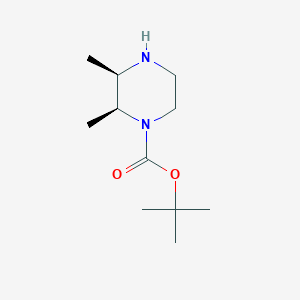
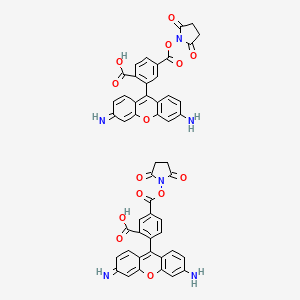
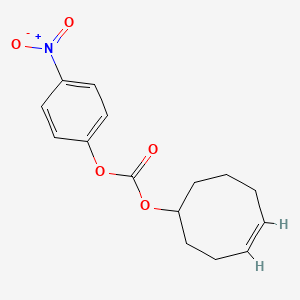
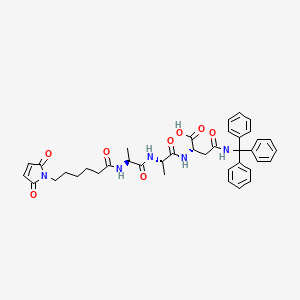
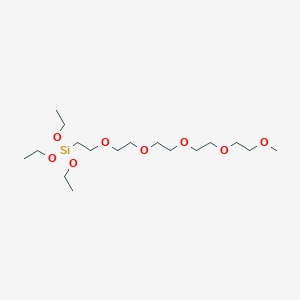
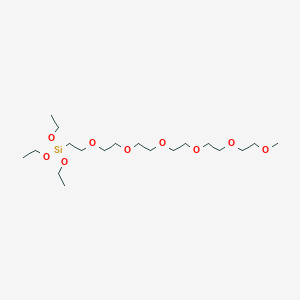
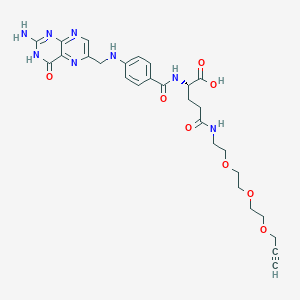
![(2S)-5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B8113869.png)

